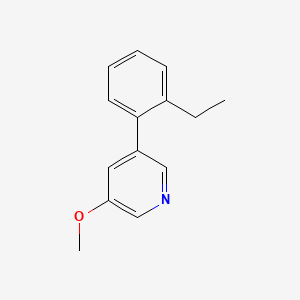
3-(2-ethylphenyl)-5-methoxypyridine
Descripción general
Descripción
3-(2-ethylphenyl)-5-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2-ethylphenyl group at the 3-position and a methoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylphenyl)-5-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylbenzaldehyde with 3-methoxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the aldehyde group reacts with the pyridine ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and solvents like dimethylformamide or toluene can be used to dissolve the reactants and control the reaction environment.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-ethylphenyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridine ring.
Substitution: Electrophiles such as bromine or chlorine can be used in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3-(2-ethylphenyl)-5-formylpyridine or 3-(2-ethylphenyl)-5-carboxypyridine.
Reduction: 3-(2-ethylphenyl)-5-methoxypiperidine.
Substitution: 3-(2-bromoethylphenyl)-5-methoxypyridine or 3-(2-chloroethylphenyl)-5-methoxypyridine.
Aplicaciones Científicas De Investigación
3-(2-ethylphenyl)-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-ethylphenyl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and ethyl groups can influence the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-methylphenyl)-5-methoxypyridine
- 3-(2-ethylphenyl)-5-hydroxypyridine
- 3-(2-ethylphenyl)-5-methylpyridine
Uniqueness
3-(2-ethylphenyl)-5-methoxypyridine is unique due to the specific combination of its substituents, which can confer distinct chemical and biological properties. The presence of the methoxy group at the 5-position can enhance its solubility and reactivity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
3-(2-ethylphenyl)-5-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-3-11-6-4-5-7-14(11)12-8-13(16-2)10-15-9-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGTUGHSMZYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC(=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B3788155.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B3788166.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B3788173.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B3788181.png)
![N-ethyl-1-(methoxymethyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B3788187.png)
![methyl 2-{[2-(cyclooctylamino)-2-oxoethyl]amino}-3-hydroxypropanoate](/img/structure/B3788197.png)
![2-(benzimidazol-1-ylmethyl)-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3788203.png)
![(E)-N-[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]-2-phenylethylenesulfonamide](/img/structure/B3788208.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine](/img/structure/B3788216.png)
![{3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B3788227.png)
![3-hydroxy-1-(3-methoxybenzyl)-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone](/img/structure/B3788233.png)
![2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide](/img/structure/B3788241.png)
![[1-(2-fluoro-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B3788243.png)
![3-Hydroxy-1-methyl-3-[(naphthalen-1-ylmethylamino)methyl]piperidin-2-one](/img/structure/B3788249.png)
